![molecular formula C27H33NO10S B1682803 Thiocolchicoside CAS No. 602-41-5](/img/structure/B1682803.png)
Thiocolchicoside
Overview
Description
Thiocolchicoside is a semi-synthetic colchicine derivative used as an analgesic and anti-inflammatory . It is a muscle relaxant with anti-inflammatory and analgesic effects . It has potent convulsant activity and should not be administered to individuals prone to seizures .
Synthesis Analysis
Thiocolchicoside is a semi-synthetic derivative of the colchicine, a natural anti-inflammatory glycoside which originates from the flower seeds of Superba gloriosa . The manufacturing of thiocolchicoside requires a key step, the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . An efficient, direct and green biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium .Molecular Structure Analysis
The molecular formula of Thiocolchicoside is C27H33NO10S . The molecular weight is 563.62 g/mol . The IUPAC name is N - [ (7 S )-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5 H -benzo [a]heptalen-7-yl]acetamide .Chemical Reactions Analysis
Thiocolchicoside undergoes degradation in acidic, basic, and oxidative conditions . The peaks of degradation products are well-resolved from the peak of the standard drug with significantly different Rf values .Physical And Chemical Properties Analysis
Thiocolchicoside has a molecular weight of 563.62 g/mol . The compound is a glycoside . It is a muscle relaxant with anti-inflammatory and analgesic effects .Scientific Research Applications
Buccal Delivery : Artusi et al. (2003) studied the delivery of thiocolchicoside through the oral mucosa, which showed that it could be absorbed effectively via this route. This was achieved using a bioadhesive disc and a fast dissolving disc for buccal and sublingual administration, respectively, showing potential for therapeutic applications with improved bioavailability (Artusi, Santi, Colombo, & Junginger, 2003).
Interaction with GABA Receptors : Mascia et al. (2007) researched thiocolchicoside's effects on various recombinant neurotransmitter receptors. It was found to inhibit GABA-evoked Cl(-) currents and also interacted with strychnine-sensitive glycine receptors. This study provided insights into the molecular mechanisms of thiocolchicoside, particularly its interaction with GABA(A) receptors (Mascia, Bachis, Obili, Maciocco, Cocco, Sechi, & Biggio, 2007).
Anticancer Potential : A study by Reuter et al. (2010) demonstrated that thiocolchicoside could inhibit the proliferation of various cancer cells, including leukemia and breast cancer. The research indicated its potential as an anticancer agent through the modulation of NF-κB–regulated proteins (Reuter, Prasad, Phromnoi, Ravindran, Sung, Yadav, Kannappan, Chaturvedi, & Aggarwal, 2010).
Binding Sites in the Central Nervous System : Balduini et al. (2001) conducted a study to identify thiocolchicoside binding sites in the rat brain and spinal cord. Their findings revealed a significant interaction with GABA and glycine receptors, offering further insights into the drug’s mechanism of action (Balduini, Angelis, Mazzoni, Depoortere, Cattabeni, & Cimino, 2001).
Topical Formulations : Various studies have focused on enhancing the transdermal absorption of thiocolchicoside. Ceschel et al. (2002) and Bonina et al. (2002) explored different formulations to increase drug permeability through the skin, particularly for treating muscular spasms and orthopedic disorders (Ceschel, Maffei, Porzio, Melillo, Caselli, Dragani, Gentile, & Clavenna, 2002); (Bonina, Puglia, Trombetta, Dragani, Gentile, & Clavenna, 2002).
Analytical Methods for Determination : Rajput et al. (2015) reviewed various analytical methods, including chromatographic and spectrophotometry techniques, for determining thiocolchicoside in pharmaceutical preparations. This study is crucial for ensuring the accuracy and reliability of thiocolchicoside dosage in various formulations (Rajput, Patil, Surana, & Shirkhedkar, 2015).
Effects on Epileptic Seizures : Giavina-Bianchi et al. (2009) reported a case where thiocolchicoside intake was associated with epileptic seizures in a patient with cerebral microhemorrhages. This highlights the importance of caution in prescribing thiocolchicoside to patients with brain diseases or blood–brain barrier disruption (Giavina-Bianchi, Giavina-Bianchi, Tanno, Ensina, Motta, & Kalil, 2009).
Biotransformation : Ponzone et al. (2014) described the biotransformation of thiocolchicoside into 3-O-glucosyl derivatives using Bacillus megaterium. This process is significant for pharmaceutical applications, offering a more efficient and greener approach to manufacturing thiocolchicoside (Ponzone, Berlanda, Donzelli, Acquati, Ciulla, Negrini, Rovati, Evangelista, Fata, Ciceri, Perterlongo, & Cabri, 2014).
Safety And Hazards
Thiocolchicoside has the potential to cause serious side effects such as cancer and infertility . It can cause abortions and birth defects in unborn babies and should therefore be avoided at all costs in pregnant and breastfeeding women . It is teratogenic in experimental animals and also damages chromosomes .
properties
IUPAC Name |
N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,19+,22+,23-,24+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAKWQJCITZNK-AXHKHJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045330 | |
Record name | Thiocolchicoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Thiocolchicoside, is a synthetic sulfur derivative of colchicoside, a naturally occurring glucoside contained in the Colchicum autumnale plant. Thiocolchicoside has a selective and potent affinity for g-aminobutyric acid A (GABA-A) receptors and acts on muscular contractures by activating the GABA inhibitory pathways thereby behaving as a potent muscle relaxant. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the human cortex. GABAergic neurons are involved in myorelaxation, anxiolytic treatment, sedation, and anesthetics. GABA can also modulate heart rate and blood pressure. It also has an affinity for the inhibitory glycine receptors (i.e., have glycomimetic and GABA mimetic activity), therefore acts as a muscle relaxant. Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator of NMDA (N-methyl-D-aspartate) receptors. It is involved in the processing of motor and sensory data, thereby regulating movement, vision, and audition. Inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors. In one study, thiocolchicoside inhibited the function of recombinant human strychnine-sensitive glycine receptors composed of the alpha1 subunit with a potency (median inhibitory concentration of 47 microM) lower than that apparent with recombinant GABA(A) receptors. The drug also inhibited the function of human nicotinic acetylcholine receptors made of the alpha4 and beta2 subunits, however, this effect was partial and moreover only apparent at high concentrations. Thiocolchicoside demonstrated no effect on the function of 5-HT(3A) serotonin receptors. | |
Record name | Thiocolchicoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Thiocolchicoside | |
CAS RN |
602-41-5 | |
Record name | Thiocolchicoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocolchicoside [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocolchicoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiocolchicoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiocolchicoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCOLCHICOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1X8S697GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
190-198 | |
Record name | Thiocolchicoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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